

N-Phenylisonicotinamide: A Technical Guide to Potential Research Applications

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Compound of Interest

Compound Name: **N-Phenylisonicotinamide**

Cat. No.: **B188823**

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Abstract

N-Phenylisonicotinamide, a derivative of the essential vitamin B3, is emerging as a compound of significant interest in pharmacological research. Possessing a core structure that lends itself to diverse chemical modifications, this molecule has been identified as a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of **N-Phenylisonicotinamide**, focusing on its potential applications in oncology and infectious diseases. We present a summary of its chemical and physical properties, detailed synthesis protocols, and a review of its biological activities, including available quantitative data on related compounds. Furthermore, this guide outlines key experimental protocols for investigating its mechanism of action and provides a visual representation of a potential signaling pathway it may modulate.

Chemical and Physical Properties

N-Phenylisonicotinamide, also known as N-Phenylpyridine-4-carboxamide, is a white to off-white crystalline solid.^[1] Its fundamental structure consists of a phenyl group attached to an isonicotinamide moiety.^[1] This compound is sparingly soluble in water but exhibits good solubility in organic solvents.^[1]

Property	Value	Reference
CAS Number	3034-31-9	[1]
Molecular Formula	C ₁₂ H ₁₀ N ₂ O	[1]
Molecular Weight	198.22 g/mol	[1]
Appearance	White to off-white solid	[1]
Melting Point	166-168 °C	

Synthesis of N-Phenylisonicotinamide

A general and efficient method for the synthesis of **N-Phenylisonicotinamide** involves the reaction of isonicotinic acid with thionyl chloride to form the acyl chloride, followed by a reaction with aniline.

Experimental Protocol: Synthesis of N-Phenylisonicotinamide

Materials:

- Isonicotinic acid
- Thionyl chloride
- Tetrahydrofuran (THF)
- Potassium carbonate (K₂CO₃)
- Aniline
- Ethyl acetate (EtOAc)
- Hexane
- Water (H₂O)

Procedure:

- Dissolve isonicotinic acid (e.g., 40.6 mmol) in thionyl chloride (e.g., 40 mL).
- Heat the mixture to reflux for 2 hours.
- After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
- To the resulting residue, add THF (e.g., 50 mL), K_2CO_3 (e.g., 121.9 mmol), and aniline (e.g., 40.6 mmol).
- Stir the reaction mixture at room temperature for 24 hours.
- Upon completion, dilute the reaction mixture with water (e.g., 100 mL).
- Extract the aqueous layer with ethyl acetate (2 x 100 mL).
- Combine the organic layers and concentrate under reduced pressure.
- Recrystallize the crude product from an ethyl acetate-hexane mixture (e.g., 60:40) to yield the purified **N-Phenylisonicotinamide**.

Potential Research Applications and Biological Activity

N-Phenylisonicotinamide and its derivatives have demonstrated a range of biological activities, suggesting their potential as therapeutic agents in several disease areas.

Anticancer Activity

Derivatives of N-phenylnicotinamide have shown promise as anticancer agents. A key mechanism of action identified for some of these compounds is the induction of apoptosis (programmed cell death) in cancer cells.^[1] Studies have indicated that these molecules can trigger apoptosis through caspase-dependent pathways.^[1] For instance, a series of N-phenyl nicotinamides were identified as potent inducers of apoptosis in T47D breast cancer cells.^[1]

While specific IC_{50} values for the parent **N-Phenylisonicotinamide** are not readily available in the reviewed literature, data for related derivatives highlight the potential of this chemical class.

Compound Class	Cell Line(s)	Activity	IC ₅₀ /EC ₅₀ (μM)	Reference
N-phenyl nicotinamide derivative	T47D (Breast Cancer)	Caspase Activation	0.082 (EC ₅₀)	[1]
N-Phenyl-2-p-tolylthiazole-4-carboxamide derivative (4c)	SKNMC (Neuroblastoma)	Cytotoxicity	10.8 ± 0.08	
N-Phenyl-2-p-tolylthiazole-4-carboxamide derivative (4d)	Hep-G2 (Hepatocarcinoma) a)	Cytotoxicity	11.6 ± 0.12	

Antimicrobial and Antifungal Activity

N-Phenylisonicotinamide has been reported to possess antimicrobial and antifungal properties.^[1] This suggests its potential as a building block for the development of new anti-infective agents.^[1] While specific Minimum Inhibitory Concentration (MIC) values for **N-Phenylisonicotinamide** are not detailed in the available literature, the following table presents data for related nicotinamide derivatives, indicating the potential of this compound family.

Compound Class	Organism(s)	Activity	MIC (μg/mL)	Reference
Nicotinamide derivative (16g)	Candida albicans (Fluconazole-resistant strains)	Antifungal	0.125 - 1	

Key Experimental Protocols

To facilitate further research into the biological activities of **N-Phenylisonicotinamide**, this section provides detailed protocols for key assays.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

- 96-well plates
- Cancer cell lines of interest
- Complete culture medium
- **N-Phenylisonicotinamide** (dissolved in a suitable solvent, e.g., DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- Compound Treatment: Prepare serial dilutions of **N-Phenylisonicotinamide** in culture medium. Remove the medium from the wells and add 100 μ L of the compound dilutions. Include vehicle-only (e.g., DMSO) and medium-only controls.
- Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
- MTT Addition: Add 10 μ L of MTT solution to each well.
- Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
- Solubilization: Add 100 μ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Subtract the background absorbance from the medium-only wells. Calculate cell viability as a percentage of the vehicle-treated control.

Caspase Activation Assay (Fluorometric)

This assay quantifies the activity of caspases, key enzymes in the apoptotic pathway.

Materials:

- 96-well, black, clear-bottom plates
- Cancer cell lines
- **N-Phenylisonicotinamide**
- Lysis buffer
- Assay buffer
- Caspase substrate (e.g., Ac-DEVD-AFC for caspase-3)
- Fluorometer

Procedure:

- Cell Treatment: Seed and treat cells with **N-Phenylisonicotinamide** as described in the cell viability assay protocol.
- Cell Lysis: After treatment, lyse the cells by adding lysis buffer and incubating as per the manufacturer's instructions.
- Assay Reaction: In a new 96-well plate, add the cell lysate, assay buffer, and caspase substrate to each well.
- Incubation: Incubate the plate at 37°C, protected from light, for 1-2 hours.

- Fluorescence Reading: Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths for the chosen substrate (e.g., 400 nm excitation and 505 nm emission for AFC).
- Data Analysis: Quantify the caspase activity based on the fluorescence intensity, and compare treated samples to untreated controls.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

- 96-well microtiter plates
- Bacterial or fungal strains
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- **N-Phenylisonicotinamide**
- Inoculum of the microorganism standardized to a specific concentration (e.g., 5×10^5 CFU/mL)
- Spectrophotometer or microplate reader

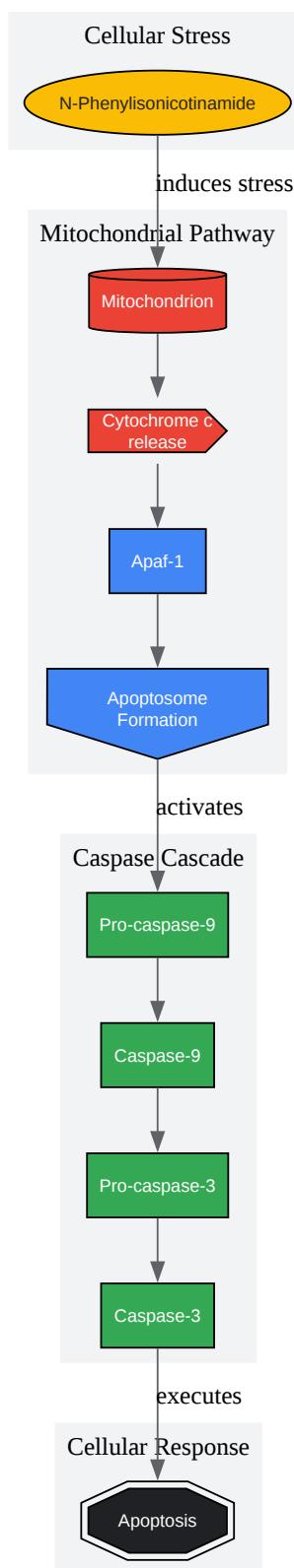
Procedure:

- Compound Dilution: Prepare a serial two-fold dilution of **N-Phenylisonicotinamide** in the broth medium directly in the 96-well plate.
- Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
- Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Potential Signaling Pathway and Mechanism of Action

Based on preliminary studies of N-phenylnicotinamide derivatives, a plausible mechanism of anticancer action is the induction of apoptosis via the intrinsic, or mitochondrial, pathway. This pathway is characterized by the activation of a cascade of caspase enzymes.

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References

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